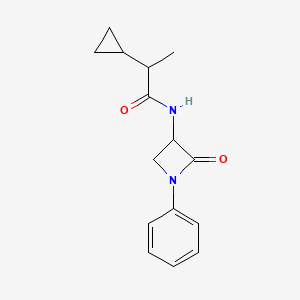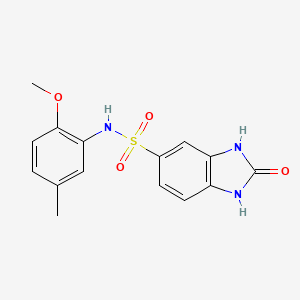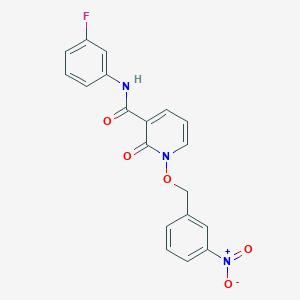![molecular formula C21H21N3O3S B2965042 2-[4-(2-甲氧基苯基)-3-氧代吡嗪-2-基]硫代-N-[(4-甲基苯基)甲基]乙酰胺 CAS No. 900007-09-2](/img/structure/B2965042.png)
2-[4-(2-甲氧基苯基)-3-氧代吡嗪-2-基]硫代-N-[(4-甲基苯基)甲基]乙酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
This compound is a complex organic molecule that contains several functional groups, including a pyrazinone ring, a sulfanyl group, and an acetamide group. The presence of these functional groups suggests that this compound could have interesting chemical properties and potential applications in various fields .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the pyrazinone ring, the sulfanyl group, and the acetamide group would all contribute to its overall structure .Chemical Reactions Analysis
The chemical reactions that this compound could undergo would depend on its functional groups. For example, the pyrazinone ring might undergo reactions typical of heterocyclic compounds, while the sulfanyl group could participate in oxidation and substitution reactions .科学研究应用
计算和药理学评估
杂环衍生物的计算和药理学评估,包括与所讨论化学结构相似的 1,3,4-恶二唑和吡唑,在毒性评估、肿瘤抑制、抗氧化、镇痛和抗炎作用方面显示出有希望的结果。这些衍生物对表皮生长因子受体 (EGFR)、微管蛋白、环氧合酶-2 (COX-2) 和 5-脂氧合酶 (5-LOX) 等靶标表现出中等的抑制作用,表明在疼痛管理、炎症和癌症治疗中具有潜在的治疗应用 (Faheem, 2018)。
抗氧化活性
对吡唑-乙酰胺衍生物的研究揭示了显着的抗氧化活性。这些衍生物的配位络合物已经合成并表征,证明了它们作为有效抗氧化剂的潜力。这表明在对抗氧化应激相关疾病和病症方面的应用 (Chkirate 等人,2019)。
新型衍生物合成
氨基吡唑的新衍生物的合成,包括具有硫代基的那些,开辟了创建具有潜在生物活性的新化合物的途径。这些合成化合物可以用于各种药物应用,表明具有广泛的潜在研发途径 (Povarov 等人,2019)。
体外细胞毒性活性
某些 2-[3-苯基-4-(嘧啶-4-基)-1H-吡唑1-基]乙酰胺衍生物的设计和合成已显示出针对 60 个癌细胞系的抗癌活性。一种化合物尤其表现出明显的癌细胞生长抑制,突出了这些化合物在癌症治疗中的潜力 (Al-Sanea 等人,2020)。
酶抑制活性
N-(取代)-5-(1-(4-甲氧基苯磺酰基)哌啶-4-基)-4H-1,2,4-三唑-3-基硫代)乙酰胺及其类似物的合成对牛碳酸酐酶 (bCA-II)、乙酰胆碱酯酶 (AChE) 和丁酰胆碱酯酶 (BChE) 等酶表现出良好的活性。这表明这些化合物在开发针对与酶失调相关的病症的治疗方法方面具有潜力 (Virk 等人,2018)。
作用机制
Mode of Action
Without specific information on the compound’s target, it’s challenging to describe its mode of action. Based on its chemical structure, it’s plausible that the compound could interact with its targets through non-covalent interactions such as hydrogen bonding, ionic interactions, and hydrophobic effects .
Biochemical Pathways
The specific biochemical pathways affected by this compound are currently unknown. Given the compound’s structure, it could potentially interact with a variety of biochemical pathways .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are currently unknown. These properties are crucial for understanding the compound’s bioavailability, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Result of Action
Without specific information on the compound’s target and mode of action, it’s challenging to describe the molecular and cellular effects of the compound’s action .
Action Environment
Environmental factors can significantly influence a compound’s action, efficacy, and stability. Factors such as temperature, pH, and the presence of other molecules can affect a compound’s stability and its interactions with its target. Specific information on how these factors influence the action of this compound is currently unavailable .
安全和危害
未来方向
属性
IUPAC Name |
2-[4-(2-methoxyphenyl)-3-oxopyrazin-2-yl]sulfanyl-N-[(4-methylphenyl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O3S/c1-15-7-9-16(10-8-15)13-23-19(25)14-28-20-21(26)24(12-11-22-20)17-5-3-4-6-18(17)27-2/h3-12H,13-14H2,1-2H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFTATMJSZKYVDS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)CSC2=NC=CN(C2=O)C3=CC=CC=C3OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-[5-(Methylsulfamoyl)thiophen-2-yl]acetic acid](/img/structure/B2964959.png)
![5-(2,4-dioxo-1H-quinazolin-3-yl)-N-[(4-methylphenyl)methyl]pentanamide](/img/structure/B2964960.png)



![N-[(4-chlorophenyl)methyl]-3-(3-fluorophenyl)triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2964966.png)


![N-[(6-morpholin-4-ylpyridin-3-yl)methyl]prop-2-enamide](/img/structure/B2964974.png)

![2-[5-Fluoro-2-(prop-2-ynylamino)phenoxy]ethanol](/img/structure/B2964976.png)
![N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide](/img/structure/B2964978.png)

![(Z)-N-(3-(2-methoxyethyl)-6-methylbenzo[d]thiazol-2(3H)-ylidene)butyramide](/img/structure/B2964982.png)
